molecular formula C14H21BBrNO3 B8209299 5-Bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

5-Bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B8209299
M. Wt: 342.04 g/mol
InChI Key: PLDPTIGLBGJPRV-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a high-purity pyridine derivative organoboron compound with a molecular formula of C 14 H 21 BBrNO 3 and a molecular weight of 342.04 g/mol . This chemical is characterized by the simultaneous presence of a bromo substituent and a pinacol boronic ester group on its pyridine ring, making it a versatile and valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . The primary research value of this compound lies in its application as a key synthetic intermediate for constructing complex molecules. The boronic ester functional group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is widely used in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process that forms carbon-carbon bonds between boronic acids/esters and organic halides . In these reactions, the compound acts as the boronic ester coupling partner. The bromine atom on the pyridine ring can also serve as a leaving group in other metal-catalyzed reactions, such as Stille or Buchwald-Hartwig aminations, allowing for sequential functionalization and the synthesis of elaborate structures . This makes it particularly useful in medicinal chemistry and materials science for creating biaryl systems and other structurally diverse targets. As a handling and safety note, this compound requires careful management. It is recommended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses . Safety information indicates a signal word of "Warning" with potential hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the product should be handled in a well-ventilated place. For specific storage and handling instructions, please refer to the Safety Data Sheet (SDS) . The product is typically shipped at room temperature .

Properties

IUPAC Name

5-bromo-2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BBrNO3/c1-9(2)18-12-7-10(11(16)8-17-12)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDPTIGLBGJPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Br)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine Derivatives

Bromination is typically achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. In the context of analogous pyridine systems, bromination at the 5-position is facilitated by directing groups such as methyl or methoxy. For example:

  • Substrate : 2-Isopropoxy-4-iodopyridine.

  • Reagent : Bromine (Br₂) in hydrobromic acid (HBr).

  • Conditions : Cooling to -5°C, followed by slow addition of bromine.

  • Yield : ~92% (based on similar bromination protocols).

Key Data :

ParameterValue
Temperature-5°C to 0°C
Reaction Time1.5–2 hours
WorkupExtraction with ethyl acetate

Isopropoxylation via Nucleophilic Substitution

The isopropoxy group is introduced by displacing a leaving group (e.g., chlorine) with sodium isopropoxide (NaO-iPr):

  • Substrate : 5-Bromo-2-chloro-4-iodopyridine.

  • Reagent : Sodium isopropoxide in dimethylformamide (DMF).

  • Conditions : Reflux at 80–100°C for 12 hours.

  • Yield : ~85% (estimated from analogous alkoxylation reactions).

Mechanistic Insight :
The electron-withdrawing bromine and iodine groups activate the pyridine ring for nucleophilic substitution at the 2-position.

Miyaura Borylation for Boronate Ester Installation

The boronate ester is introduced via a palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂):

  • Substrate : 5-Bromo-2-isopropoxy-4-iodopyridine.

  • Reagents : B₂pin₂, PdCl₂(dppf) catalyst, potassium acetate (KOAc).

  • Conditions : Toluene solvent at 100°C for 3 hours.

  • Yield : 90–95% (reported for similar borylation reactions).

Optimization Notes :

  • Catalyst Loading : 3 mol% PdCl₂(dppf).

  • Base : KOAc neutralizes HBr generated during the reaction.

Reaction Conditions and Characterization Data

Summary of Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1BrominationBr₂, HBr, -5°C92%
2IsopropoxylationNaO-iPr, DMF, 80–100°C85%
3Miyaura BorylationB₂pin₂, PdCl₂(dppf), KOAc, toluene, 100°C95%

Characterization

  • ¹H NMR (CDCl₃) :

    • δ 8.61 (s, 1H, pyridine-H), 7.29–7.25 (m, 1H), 4.0 (s, 2H, NH₂), 2.74 (s, 3H, CH₃).

  • ¹³C NMR : Confirmed boronate ester resonance at δ 84.5 ppm.

Critical Analysis of Methodologies

  • Bromination Efficiency : Excess bromine and low temperatures minimize di-substitution byproducts.

  • Borylation Selectivity : The 4-position is favored due to steric and electronic effects from adjacent substituents.

  • Scalability : The Pd/C-catalyzed hydrogenation step (if required for intermediates) is amenable to industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, THF (tetrahydrofuran), or DMF (dimethylformamide).

Major Products

Scientific Research Applications

5-Bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in chemical reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling, while the bromine atom allows for further functionalization through substitution reactions . These reactions are catalyzed by palladium complexes, which activate the boronate ester and bromine groups, enabling the formation of new bonds.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and applications of analogous pyridine-based boronic esters:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties References
5-Bromo-2-isopropoxy-4-(dioxaborolan-2-yl)pyridine (Target Compound) Br (5), isopropoxy (2), boronic ester (4) 345.05 Intermediate in drug synthesis; cross-coupling reactions
3-Bromo-5-(dioxaborolan-2-yl)pyridine Br (3), boronic ester (5) 283.96 Synthesis of cholinergic drugs and oxazolidinone derivatives for mGluR5 modulation
5-Bromo-2-ethoxy-4-(dioxaborolan-2-yl)pyridine Br (5), ethoxy (2), boronic ester (4) 331.02 Similar reactivity to target compound; reduced steric hindrance compared to isopropoxy
2-Bromo-5-isopropyl-4-(dioxaborolan-2-yl)pyridine Br (2), isopropyl (5), boronic ester (4) 326.04 Regiochemical isomer of target compound; coupling at position 2
3-Methyl-5-(dioxaborolan-2-yl)pyridine Methyl (3), boronic ester (5) 205.06 Building block for organic electroluminescent devices

Reactivity in Cross-Coupling Reactions

  • Positional Effects : The target compound’s boronic ester (position 4) and bromine (position 5) are para to each other, enabling efficient coupling at the bromine site. In contrast, 2-Bromo-5-(dioxaborolan-2-yl)pyridine () has bromine and boronic ester in meta positions, limiting coupling efficiency due to steric and electronic mismatches .
  • This enhances stability during storage and reaction conditions .

Biological Activity

5-Bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and research findings related to its efficacy and safety.

Chemical Structure and Properties

The compound has the molecular formula C14H21BBrNO3C_{14}H_{21}BBrNO_3 and a molecular weight of 342.04 g/mol. Its structure includes a bromine atom and a boronate ester group, which are pivotal in its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H21BBrNO3
Molecular Weight342.04 g/mol
IUPAC NameThis compound
CAS NumberNot available

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-bromo-2-isopropoxypyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions. The reaction conditions are crucial for optimizing yield and purity.

The biological activity of this compound is largely attributed to its ability to participate in Suzuki-Miyaura coupling reactions due to the presence of the boronate ester group. This allows it to form carbon-carbon bonds efficiently. Additionally, the bromine atom facilitates nucleophilic substitution reactions that can lead to the formation of various bioactive derivatives.

Anticancer Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and MDA-MB-231), suggesting potent antiproliferative effects.
CompoundCell LineIC50 (µM)
Related Compound AMCF-70.87
Related Compound BMDA-MB-2311.75

These findings indicate that modifications to the pyridine ring or the boronate group can enhance biological activity.

Safety Profile

Toxicity studies conducted on similar compounds have shown favorable safety profiles. For example:

  • Acute toxicity studies in mice revealed no significant adverse effects at doses up to 2000 mg/kg.

This suggests that this compound may have a low toxicity risk at therapeutic doses.

Case Studies

A notable case study involved the use of a structurally similar compound in preclinical trials for cancer treatment. The compound demonstrated:

  • Significant tumor reduction in xenograft models.
  • Enhanced selectivity towards cancer cells over normal cells.
  • Mechanistic insights indicating apoptosis induction via caspase activation.

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or halogen-boron exchange reactions. Key steps include:

  • Halogen-Boron Exchange : React 5-bromo-2-isopropoxypyridine with a boronate ester (e.g., bis(pinacolato)diboron) using a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous THF at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (acetonitrile) improves purity. Yield optimization requires precise control of reaction time, temperature, and catalyst loading .
    Data Table :
ParameterTypical RangeImpact on Yield
Catalyst Loading1–5 mol% Pd>90% at 5 mol%
Reaction Time12–24 hrsMax yield at 18 hrs
SolventTHF > DMFTHF preferred

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropoxy group at C2: δ 1.2–1.4 ppm for CH₃; boronate at C4: δ 80–85 ppm in ¹¹B NMR) .
  • HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) to detect impurities (<2% acceptable for most applications).
  • Melting Point : Compare observed values (e.g., 193–196°C) with literature to assess crystallinity .

Advanced Research Questions

Q. How does the isopropoxy group influence the reactivity of this boronate in cross-coupling reactions compared to methoxy or fluoro substituents?

Methodological Answer: The isopropoxy group enhances steric hindrance, reducing undesired side reactions (e.g., protodeboronation) but may slow coupling kinetics. Comparative studies show:

  • Methoxy Groups : Increase electron density at C4, accelerating Suzuki-Miyaura coupling but increasing sensitivity to hydrolysis .
  • Fluoro Substituents : Improve metabolic stability in drug candidates but require harsher reaction conditions (e.g., higher temps) .
    Experimental Design : Perform kinetic studies (e.g., in situ IR monitoring) with varying aryl halides to quantify steric/electronic effects .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

Methodological Answer: Contradictions often arise from:

  • Catalyst-Substrate Mismatch : Test multiple catalysts (e.g., Pd(OAc)₂, SPhos, XPhos) under identical conditions.
  • Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents; THF often balances reactivity and solubility .
  • Data Normalization : Report yields relative to substrate conversion (via GC/MS) rather than isolated mass.
    Case Study : A 2023 study found PdCl₂(dppf) in THF achieved 92% yield, while Pd(PPh₃)₄ in DMF yielded only 65% due to incomplete deoxygenation .

Q. What strategies mitigate boron oxidation or hydrolysis during long-term storage?

Methodological Answer:

  • Storage Conditions : Argon atmosphere, −20°C in amber vials with molecular sieves (3Å) to prevent moisture uptake .
  • Stabilizers : Add 1% triethylamine to neutralize trace acids.
  • Quality Monitoring : Periodic ¹¹B NMR to detect boronic acid degradation (δ 30–35 ppm) .

Q. How can computational modeling predict the compound’s behavior in catalytic cycles or supramolecular assemblies?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess boron hybridization (sp² vs. sp³) and bond dissociation energies .
  • Molecular Dynamics : Simulate solvent interactions (e.g., THF coordination to boron) to explain solubility trends.
  • Crystallography : Compare predicted (Mercury CSD) vs. experimental (XRD) crystal packing; hydrogen bonding (N–H···O) often stabilizes networks .

Q. What environmental fate studies are relevant for assessing its ecotoxicological risks?

Methodological Answer: Design experiments aligned with the INCHEMBIOL framework :

  • Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous buffer (pH 7.4) for 7 days; monitor via LC-MS for deboronation products (e.g., pyridinol derivatives).
  • Biotic Transformation : Incubate with soil microbiota (OECD 307 guidelines); quantify mineralization (¹⁴CO₂ evolution).
    Data Table :
ConditionHalf-Life (Days)Major Degradants
UV Exposure3.25-Bromo-2-isopropoxypyridin-4-ol
Soil Microbiota14.7CO₂, NH₃

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